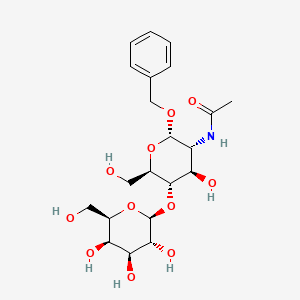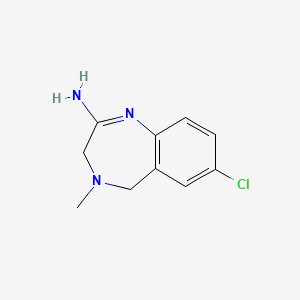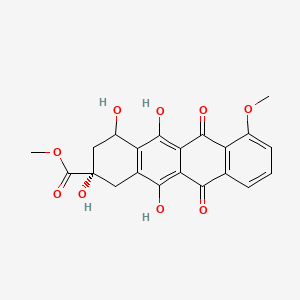
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a chlorophenoxy group, a cyano group, and a trifluoropropenyl group attached to a dimethylcyclopropanecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate involves several key steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable phenyl halide under basic conditions to form the chlorophenoxy intermediate.
Cyclopropanation: The chlorophenoxy intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as dimethylcyclopropanecarboxylate, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Addition of the Trifluoropropenyl Group: The final step involves the addition of the trifluoropropenyl group through a halogenation reaction using a suitable trifluoropropenyl halide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors may be employed.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reaction steps.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropane moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the cyano and trifluoropropenyl groups, resulting in the formation of amines and alkanes, respectively.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorophenoxy and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydroxide, hydrochloric acid, and various organometallic compounds are employed.
Major Products
Oxidation: Formation of phenolic oxides and cyclopropane oxides.
Reduction: Formation of amines and alkanes.
Substitution: Formation of substituted phenyl and cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of (Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects.
Receptor Modulation: The compound may interact with cell surface receptors, modulating their signaling pathways.
Ion Channel Blockade: The compound may block ion channels, affecting cellular ion homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate: This compound shares structural similarities with other chlorophenoxy and cyano-containing compounds, such as chlorophenoxyacetic acid and cyanophenyl derivatives.
Trifluoropropenyl Compounds: Compounds containing the trifluoropropenyl group, such as trifluoropropenylbenzene, exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenoxy and trifluoropropenyl groups, along with the cyano and cyclopropane moieties, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H18Cl2F3NO3 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
[[3-(4-chlorophenoxy)phenyl]-cyanomethyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H18Cl2F3NO3/c1-22(2)17(11-19(25)23(26,27)28)20(22)21(30)32-18(12-29)13-4-3-5-16(10-13)31-15-8-6-14(24)7-9-15/h3-11,17-18,20H,1-2H3/b19-11- |
InChI-Schlüssel |
ZKXYVVFNHNHMJH-ODLFYWEKSA-N |
Isomerische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)/C=C(/C(F)(F)F)\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)


![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


